molecular formula C5H11NO2 B028145 N-Methoxy-N-methylpropionamide CAS No. 104863-65-2

N-Methoxy-N-methylpropionamide

Cat. No. B028145
CAS RN: 104863-65-2
M. Wt: 117.15 g/mol
InChI Key: YKVJZSZZQKQJMO-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpropionamide is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for N-Methoxy-N-methylpropionamide is 1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3 . The compound is structurally related to acetylcholine, which contains a quaternary nitrogen group .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylpropionamide is a colorless to almost colorless clear liquid . The flash point is 26 °C . The specific gravity at 20/20 is 0.98 , and the refractive index is 1.43 .

Scientific Research Applications

Environmental Impact Studies

Research into the environmental impact of NMMPA includes examining its breakdown products and their effects on ecosystems. This research is essential for developing guidelines for the safe disposal and management of this compound to minimize environmental risks.

Each of these applications demonstrates the versatility and importance of NMMPA in scientific research across multiple disciplines. Its role in advancing our understanding and development of new technologies and medicines is invaluable. Information adapted from sources .

Safety and Hazards

N-Methoxy-N-methylpropionamide is classified as a dangerous substance. It is flammable and its vapors can also catch fire . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed and stored in a well-ventilated place . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Mechanism of Action

Mode of Action

The mode of action of N-Methoxy-N-methylpropionamide is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how such factors affect n-methoxy-n-methylpropionamide are currently unavailable .

properties

IUPAC Name

N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJZSZZQKQJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462887
Record name N-Methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylpropionamide

CAS RN

104863-65-2
Record name N-Methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can NMR spectroscopy tell us about the structure of N-methoxy-N-methylpropionamide derivatives?

A1: NMR spectroscopy, specifically 1H and 13C NMR, helps determine the structure of molecules by analyzing the magnetic properties of atomic nuclei. In the case of α-phenylsulfinyl-N-methoxy-N-methylpropionamide derivatives, the researchers used NMR to assign specific signals in the spectra to individual atoms within the molecules. [] This detailed analysis provides valuable insights into the arrangement of atoms, stereochemistry, and potential interactions within the molecule. While this particular study focused on structural characterization, this information can be further utilized to investigate structure-activity relationships, which are crucial for understanding a molecule's biological activity and designing more effective drug candidates.

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